molecular formula C46H61N6O8PSi B1436596 2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine CAS No. 261518-12-1

2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine

Cat. No.: B1436596
CAS No.: 261518-12-1
M. Wt: 885.1 g/mol
InChI Key: ZUFMOUFQBYZIHB-JFOZTMRSSA-N
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Description

The compound is a modified nucleoside, which are commonly used in the study of RNA and DNA. The modifications, such as the tert-butyldimethylsilyl group, can protect certain functional groups during synthesis .


Synthesis Analysis

In general, the synthesis of such modified nucleosides often involves the protection of the ribose 2’-hydroxyl group with a tert-butyldimethylsilyl group. This is usually done using beta-cyanoethyl phosphoramidite chemistry .


Chemical Reactions Analysis

The compound, as a modified nucleoside, would be expected to participate in reactions typical of nucleosides. For example, the phosphoramidite group could be involved in the formation of phosphodiester bonds, which are crucial in the formation of RNA and DNA strands .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. For example, the tert-butyldimethylsilyl group is known to be sensitive to moisture .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of modified nucleosides, including derivatives of 6-azauridine and 5-chlorouridine. These syntheses involve the reaction of parent nucleosides with specific protective groups, showcasing the compound's utility in creating nucleoside analogs with potential biological activity (Rosowsky & Pai, 1991).

Applications in RNA Study

  • The compound has been used to prepare protected derivatives of the ribonucleoside inosine. These derivatives serve as building blocks for the synthesis of RNA, aiding in the study of RNA catalysis and RNA-protein interactions. This is significant for understanding the biochemical competencies of RNA molecules in various biological processes (Green et al., 1991).

Oligonucleotide Synthesis

  • It has played a role in the synthesis of oligonucleotides with modified bases, such as the introduction of pyrene residues. This application is crucial for the development of novel oligonucleotides with specific biochemical and biophysical properties, useful in various scientific research areas including molecular diagnostics and therapeutics (Korshun et al., 1992).

Development of Novel RNA Molecules

  • The compound has been used in preparing dimethylaminomethylene protected purine H-phosphonates, which are integral in the synthesis of biochemically active RNA molecules. This has implications in the study and potential development of RNA-based therapeutics and diagnostics (Arnold et al., 1991).

Mechanism of Action

The mechanism of action of this compound would depend on its use. If used in the synthesis of RNA or DNA strands, it would likely be involved in the formation of phosphodiester bonds .

Safety and Hazards

As with many chemicals used in a laboratory setting, this compound should be handled with care. The tert-butyldimethylsilyl group, for example, is known to be sensitive to moisture and can have a pungent, grassy odor .

Properties

IUPAC Name

3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H61N6O8PSi/c1-31(2)52(32(3)4)61(57-27-15-26-47)59-40-38(58-44(41(40)60-62(10,11)45(5,6)7)51-30-50-39-42(51)48-29-49-43(39)53)28-56-46(33-16-13-12-14-17-33,34-18-22-36(54-8)23-19-34)35-20-24-37(55-9)25-21-35/h12-14,16-25,29-32,38,40-41,44H,15,27-28H2,1-11H3,(H,48,49,53)/t38-,40-,41-,44-,61?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFMOUFQBYZIHB-JFOZTMRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=CNC3=O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H61N6O8PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

885.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine
Reactant of Route 2
Reactant of Route 2
2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine
Reactant of Route 3
Reactant of Route 3
2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine
Reactant of Route 4
Reactant of Route 4
2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine
Reactant of Route 5
Reactant of Route 5
2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine
Reactant of Route 6
Reactant of Route 6
2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine

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